Methoxypropyl acetate chemical properties and structure
Methoxypropyl acetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of methoxypropyl acetate (B1210297) (also known as propylene (B89431) glycol monomethyl ether acetate or PGMEA). This widely used industrial solvent finds applications in various fields, including coatings, inks, and electronics manufacturing. This document is intended to serve as a valuable resource for professionals in research and development.
Core Chemical Properties and Structure
Methoxypropyl acetate is a clear, colorless liquid with a mild, ether-like odor. It is characterized by its moderate volatility and miscibility with a wide range of organic solvents, although it has limited solubility in water. The presence of both an ether and an ester functional group gives it excellent solvent power for numerous natural and synthetic resins, waxes, fats, and oils.
Structure and Identification
The chemical structure of methoxypropyl acetate consists of a propylene glycol backbone where one hydroxyl group is etherified with a methyl group and the other is esterified with an acetyl group. The most common isomer is 1-methoxy-2-propyl acetate.
| Identifier | Value |
| IUPAC Name | 1-methoxy-2-propyl acetate |
| CAS Number | 108-65-6 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC(OC)OC(=O)C |
| InChI Key | ZAXXZBQODQDCOW-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of methoxypropyl acetate is presented below for easy reference.
| Property | Value |
| Appearance | Clear, colorless liquid |
| Odor | Mild, ether-like |
| Boiling Point | 145-146 °C |
| Melting Point | -87 °C |
| Density | 0.970 g/mL at 25 °C |
| Flash Point | 42 °C |
| Solubility | Limited miscibility with water; miscible with most common organic solvents |
Synthesis and Chemical Reactions
Methoxypropyl acetate is primarily synthesized through the esterification of propylene glycol monomethyl ether (PGME) with acetic acid. This reaction is typically catalyzed by an acid catalyst.
Synthesis Reaction:
CH₃OCH₂CH(OH)CH₃ + CH₃COOH ⇌ CH₃OCH₂CH(OOCCH₃)CH₃ + H₂O (Propylene Glycol Monomethyl Ether + Acetic Acid ⇌ Methoxypropyl Acetate + Water)
Due to the presence of both ether and ester functional groups, methoxypropyl acetate can undergo reactions characteristic of both. It is a relatively stable compound but can react with strong oxidizing agents. It may also form peroxides upon exposure to air and is therefore often supplied with an inhibitor such as butylated hydroxytoluene (BHT).
Experimental Protocols
Detailed methodologies for the analysis of methoxypropyl acetate are crucial for quality control and research purposes. The most common analytical techniques are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantification of volatile organic compounds like methoxypropyl acetate.
Instrumentation:
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Gas chromatograph equipped with a Flame Ionization Detector (FID)
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Autosampler (optional)
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Data acquisition and processing software
Chromatographic Conditions:
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Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent
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Carrier Gas: Helium at a constant flow of 2.0 mL/min
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Injector Temperature: 220°C
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Detector Temperature: 250°C
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Oven Temperature Program:
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Initial temperature: 50°C, hold for 2 minutes
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Ramp: 10°C/min to 180°C
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Hold for 5 minutes
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Injection Volume: 1 µL
Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as methanol (B129727) or dichloromethane. For air monitoring, samples can be collected on sorbent tubes and then desorbed with a solvent.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While GC-FID is more common, HPLC-UV can serve as an alternative or complementary technique, particularly for non-volatile matrices.
Instrumentation:
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HPLC system with a pump, autosampler, column oven, and UV detector
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Data acquisition and processing software
Chromatographic Conditions:
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Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent
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Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
Sample Preparation: Samples are dissolved in the mobile phase before injection.
Data Presentation
The following table summarizes the performance characteristics of GC-FID and a representative HPLC-UV method for the analysis of methoxypropyl acetate.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.5 µ g/sample |
